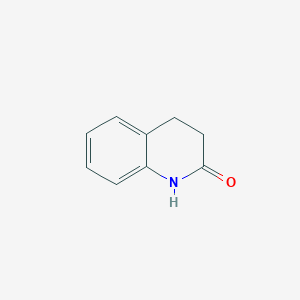

3,4-Dihidro-2(1H)-quinolinona

Descripción general

Descripción

Dihidroquinolinona, específicamente 3,4-dihidro-2(1H)-quinolinona, es un compuesto heterocíclico que contiene nitrógeno. Este compuesto es notable por su presencia en varias moléculas bioactivas y su papel significativo en la química medicinal. Es un andamiaje versátil en el diseño de fármacos debido a su capacidad de interactuar con múltiples objetivos biológicos .

Aplicaciones Científicas De Investigación

La dihidroquinolinona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para sintetizar moléculas orgánicas complejas.

Biología: Se utiliza en el estudio de la inhibición enzimática y la unión a receptores.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la dihidroquinolinona implica su interacción con varios objetivos moleculares. Por ejemplo, puede inhibir enzimas como las fosfodiesterasas e interactuar con receptores como los receptores de serotonina y dopamina. Estas interacciones son cruciales para sus efectos farmacológicos, incluido su posible uso como antipsicótico y antidepresivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dihidroquinolinona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de anilinas con equivalentes de ácido malónico . Otro método incluye la reacción de derivados de ácido antranílico . Estas reacciones generalmente requieren condiciones específicas, como la presencia de catalizadores y temperaturas controladas, para garantizar que se obtenga el producto deseado.

Métodos de producción industrial

En entornos industriales, la producción de dihidroquinolinona a menudo implica reacciones a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados son prácticas comunes para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La dihidroquinolinona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la dihidroquinolinona en derivados de quinolinona.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de quinolinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias quinolinonas sustituidas, que tienen aplicaciones significativas en química medicinal y ciencia de materiales .

Comparación Con Compuestos Similares

Compuestos similares

Cilostazol: Un fármaco aprobado por la FDA que contiene la porción 3,4-dihidro-2(1H)-quinolinona.

Carteolol: Otro fármaco aprobado por la FDA con características estructurales similares.

Aripiprazol: Un antipsicótico bien conocido que también incluye el andamiaje de dihidroquinolinona.

Singularidad

La dihidroquinolinona es única debido a sus versátiles acciones farmacológicas y su capacidad de servir como andamiaje para una amplia gama de compuestos bioactivos. Su flexibilidad estructural permite el diseño de moléculas con diversas actividades biológicas, lo que la convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos .

Actividad Biológica

3,4-Dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3,4-dihydro-2(1H)-quinolinone, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The structure of 3,4-dihydro-2(1H)-quinolinone consists of a quinoline ring system with a carbonyl group at the second position. The synthesis of this compound can be achieved through various methods, including:

- Microwave-assisted synthesis : A sequential three-component reaction involving aromatic aldehydes, aromatic amines, and Meldrum's acid in ethanol under microwave irradiation has shown high yields (up to 87%) for synthesizing derivatives of 3,4-dihydro-2(1H)-quinolinone .

- Conventional methods : Traditional methods include electrophilic aromatic substitution reactions and other organic transformations that yield various derivatives with potential biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted reaction | Ethanol, 100°C | 87 |

| Electrophilic substitution | Various solvents | Varies |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of 3,4-dihydro-2(1H)-quinolinone exhibit significant neuroprotective effects. For instance, compounds designed as dual-target inhibitors for cholinesterase (ChE) and monoamine oxidase (MAO) show promise in treating Alzheimer's disease. One notable derivative (compound 3e) demonstrated potent inhibition with IC50 values of 0.28 µM for acetylcholinesterase (AChE) and 0.34 µM for human AChE .

Antidepressant Properties

The compound also shows potential antidepressant activity through the inhibition of MAO enzymes. A study indicated that certain derivatives could effectively inhibit MAO-A and MAO-B, which are crucial targets in the treatment of depression and neurodegenerative diseases .

Anti-inflammatory Activity

In addition to neuroprotective effects, some studies have reported anti-inflammatory properties associated with 3,4-dihydro-2(1H)-quinolinone derivatives. These compounds have been shown to modulate inflammatory pathways, suggesting their utility in treating conditions characterized by chronic inflammation .

Table 2: Biological Activities of Selected Derivatives

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 3e | AChE | 0.28 | Neuroprotective |

| Compound 3e | MAO-A | 0.91 | Neuroprotective |

| Compound X | MAO-B | 2.81 | Antidepressant |

| Compound Y | Inflammatory markers | N/A | Anti-inflammatory |

Case Study: Alzheimer’s Disease Treatment

A notable case study involved the design and synthesis of hybrid compounds that fused the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate moieties. These compounds exhibited significant inhibitory activity against both AChE and MAOs, demonstrating their potential as multi-targeted agents for Alzheimer's disease treatment .

Case Study: Drug Discovery Efforts

In a broader context of drug discovery, the inclusion of the 3,4-dihydro-2(1H)-quinolinone scaffold has been linked to various successful drug candidates aimed at treating cardiovascular diseases and psychiatric disorders. The structural versatility allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties .

Propiedades

IUPAC Name |

3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203816 | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835298 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

553-03-7 | |

| Record name | Hydrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.